

2-Chloro-4-(trifluoromethyl)pyridin-3-amine molecular weight

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Compound of Interest

Compound Name:	2-Chloro-4-(trifluoromethyl)pyridin-3-amine
Cat. No.:	B069462

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An In-Depth Technical Guide to **2-Chloro-4-(trifluoromethyl)pyridin-3-amine**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Chloro-4-(trifluoromethyl)pyridin-3-amine**, a key building block in modern medicinal and agrochemical research. Designed for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, synthesis, applications, and safety protocols, grounding all information in authoritative sources.

Core Molecular Profile and Physicochemical Properties

2-Chloro-4-(trifluoromethyl)pyridin-3-amine is a substituted pyridine derivative valued for the unique combination of its reactive sites—the amine and chloro groups—and the electronically influential trifluoromethyl moiety. These features make it an important intermediate for creating more complex molecules with desired biological activities.

The definitive molecular weight of this compound is 196.56 g/mol. [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) This value is derived from its molecular formula, C₆H₄ClF₃N₂.[\[1\]](#)[\[2\]](#)

Table 1: Key Physicochemical Properties

Property	Value	Source(s)
Molecular Weight	196.56 g/mol	[1] [2] [3] [4]
Molecular Formula	C ₆ H ₄ ClF ₃ N ₂	[1] [2]
CAS Number	166770-70-3	[1] [2]
Appearance	Solid	[2]
Melting Point	53-57 °C	[2]
Synonyms	3-Amino-2-chloro-4-(trifluoromethyl)pyridine, 2-Chloro-4-(trifluoromethyl)-3-pyridinamine	[1] [2]
InChI Key	KFUMUXCNJJIWKRE-UHFFFAOYSA-N	[2]

Synthesis Pathway: A Strategic Approach

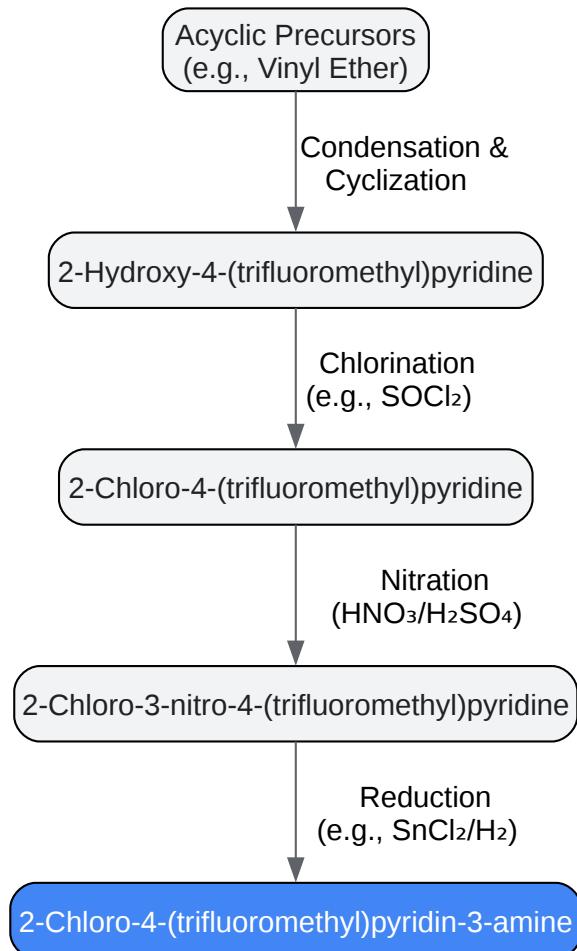
The synthesis of **2-Chloro-4-(trifluoromethyl)pyridin-3-amine** is a multi-step process that requires careful control of reaction conditions. While specific, proprietary methods may vary, a common conceptual pathway involves the construction of the substituted pyridine ring followed by functional group manipulations.

A plausible synthetic route begins with the formation of the core 2-chloro-4-(trifluoromethyl)pyridine heterocycle. Patented methods describe building this core from acyclic precursors, which is often more scalable and cost-effective than attempting to introduce the trifluoromethyl group onto a pre-existing pyridine ring.^[5] For instance, a synthesis can start from vinyl ethers, which undergo condensation and cyclization to form a 2-hydroxy-4-(trifluoromethyl)pyridine intermediate. This intermediate is then chlorinated, typically using an agent like thionyl chloride (SOCl_2) or phosphorus oxychloride (POCl_3), to yield 2-chloro-4-(trifluoromethyl)pyridine.^[5]

The final critical step is the introduction of the amine group at the C3 position (nitration followed by reduction), a common strategy in pyridine chemistry.^[6]

Experimental Protocol: Conceptual Synthesis

- Ring Formation: Synthesize 2-hydroxy-4-(trifluoromethyl)pyridine from acyclic precursors like vinyl n-butyl ether through condensation and cyclization reactions.^[5]
- Chlorination: Treat the 2-hydroxy-4-(trifluoromethyl)pyridine intermediate with a chlorinating agent (e.g., thionyl chloride) in a suitable solvent (e.g., 1,2-dichloroethane) under reflux to produce 2-chloro-4-(trifluoromethyl)pyridine.^[5]
- Nitration: Introduce a nitro group at the C3 position of the pyridine ring using a nitrating agent (e.g., nitric acid/sulfuric acid). This step is regioselective due to the directing effects of the existing substituents.
- Reduction: Reduce the newly introduced nitro group to an amine group. This can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation, to yield the final product, **2-Chloro-4-(trifluoromethyl)pyridin-3-amine**.

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Caption: Conceptual synthesis workflow for **2-Chloro-4-(trifluoromethyl)pyridin-3-amine**.

Applications in Drug Discovery and Agrochemicals

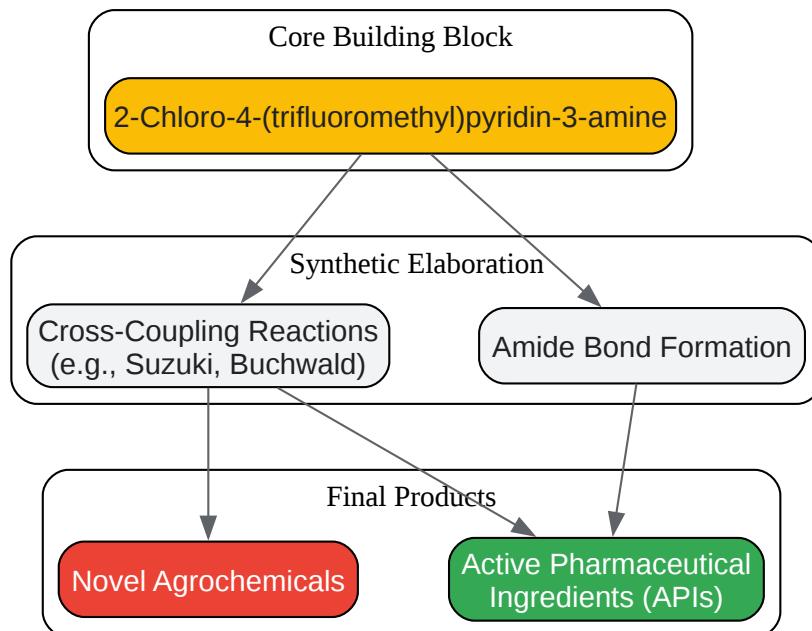
The true value of **2-Chloro-4-(trifluoromethyl)pyridin-3-amine** lies in its role as a versatile chemical intermediate. The trifluoromethyl (CF_3) group is a bioisostere of a methyl group but with profoundly different electronic properties. It is highly lipophilic and metabolically stable, characteristics that can significantly improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.^{[7][8]}

This compound serves as a foundational scaffold for building more complex molecules. The chloro and amine groups provide orthogonal reactive handles for further chemical elaboration, such as Suzuki couplings, Buchwald-Hartwig aminations, or amide bond formations.

Key Application Insights:

- **Pharmaceuticals:** The trifluoromethylpyridine motif is present in numerous FDA-approved drugs.^[9] This scaffold is explored for developing agents targeting various diseases due to the favorable properties conferred by the CF_3 group.^{[7][9]}

- Agrochemicals: Many modern herbicides and fungicides contain the trifluoromethylpyridine core.^[7] For example, the related isomer 2-chloro-5-(trifluoromethyl)pyridine is a key intermediate for the herbicide fluazifop.^[7] The structural features of the title compound make it an attractive starting point for the discovery of new crop protection agents.



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Caption: Role as an intermediate in developing APIs and agrochemicals.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. **2-Chloro-4-(trifluoromethyl)pyridin-3-amine** is classified as a hazardous substance and must be handled with appropriate precautions.

Table 2: GHS Hazard and Precautionary Information

Category	Code(s)	Description
Signal Word	Danger	[2]
Hazard Statements	H301, H315, H317, H319, H335	Toxic if swallowed, Causes skin irritation, May cause an allergic skin reaction, Causes serious eye irritation, May cause respiratory irritation.[2]
Precautionary Statements	P280, P301+P310+P330, P302+P352, P305+P351+P338	Wear protective gloves/eye protection. IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][10]

Handling and PPE Protocol

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[10][12]
 - Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber) inspected prior to use.[10][13]
 - Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[12][14]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[11][13]

Storage and Disposal

- Storage: Store locked up in a dry, cool, and well-ventilated place.[10][11] Keep the container tightly closed.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Spectroscopic Signature

The molecular structure of **2-Chloro-4-(trifluoromethyl)pyridin-3-amine** gives rise to a distinct spectroscopic profile. While a full analysis requires experimental data, its characteristics can be predicted based on its functional groups and comparison to similar molecules like 2-chloro-4-(trifluoromethyl)pyridine.[15]

- ¹H NMR: The spectrum would show signals corresponding to the two aromatic protons on the pyridine ring and a broad signal for the two amine (-NH₂) protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups.

- ^{13}C NMR: The spectrum would display six distinct signals for the six carbon atoms. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling.
- ^{19}F NMR: A strong singlet would be observed, characteristic of the $-\text{CF}_3$ group.
- FT-IR: Key vibrational bands would include N-H stretching for the primary amine (typically 3300-3500 cm^{-1}), C-N stretching, C-Cl stretching, and strong C-F stretching vibrations (typically in the 1100-1300 cm^{-1} region).[\[15\]](#)

Conclusion

2-Chloro-4-(trifluoromethyl)pyridin-3-amine, with a molecular weight of 196.56 g/mol, is more than a simple chemical compound; it is an enabling tool for innovation in the life sciences. Its strategic combination of functional groups and the powerful trifluoromethyl moiety makes it a high-value intermediate for developing next-generation pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, reactivity, and safety is paramount for any researcher aiming to leverage its potential.

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